Pyridine, 3-chloro-4,5-dimethyl-
Overview
Description
“Pyridine, 3-chloro-4,5-dimethyl-” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (i.e., =CH-) replaced by a nitrogen atom . It is a water-miscible liquid with an unpleasant fish-like smell and is colorless . The molecular weight of pyridine is 107.1531 .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-chloro-4,5-dimethyl-” is similar to that of pyridine, with the addition of chlorine and methyl groups . The molecular weight of this compound is 182.44 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 3-chloro-4,5-dimethyl-” include a molecular weight of 182.44 , and a density of 1.114 g/cm^3 . The boiling point is 202.926 °C at 760 mmHg, and the melting point is -41.6°C .
Scientific Research Applications
Enantioselective Synthesis and Catalysis : Enantiomerically pure 4-(dimethylamino)pyridines, including derivatives of 3-chloro-4,5-dimethyl-pyridine, are synthesized for application in asymmetric catalysis. They exhibit important catalytic properties in stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Catalyst for Acylation Reactions : 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The reaction mechanism involves formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Substituted Pyridines : 3,5-dimethyl-4-substituted pyridines, synthesized using a sequence that leverages the steric influence of substituents, become accessible for further chemical applications (Kutney & Tabata, 1963).
Insecticide Intermediate : Compounds containing a pyridine ring, such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, are important intermediates in the synthesis of insecticides like tefluthrin (Liu, Feng, Liu, & Zhang, 2006).
Hydrogen Bonding Studies : Structural and spectroscopic studies of compounds like 3-chloro-5-hydroxy-2,6-dimethylpyridine provide insights into hydrogen bonding, which is fundamental in understanding molecular interactions (Hanuza et al., 1997).
Antioxidant Properties : Synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols show that these compounds exhibit interesting antioxidant properties, which can be significant in various biological and chemical applications (Wijtmans et al., 2004).
Chemical Synthesis and Green Metrics : Modified synthesis methods for derivatives like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine contribute to advances in green chemistry, focusing on reducing waste and improving efficiency (Gilbile, Bhavani, & Vyas, 2017).
Iodolactonisation Reactions : 4-(Dimethylamino)pyridine is an effective catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, which is relevant in organic synthesis (Meng, Liu, Liu, & Wang, 2015).
Safety and Hazards
Future Directions
Pyridine derivatives are gaining interest in various research fields due to their unique properties and potential applications in drug design and discovery . For instance, they have been used in the development of new antibiotic drugs . Therefore, the future directions for “Pyridine, 3-chloro-4,5-dimethyl-” could involve further exploration of its potential uses in medicinal chemistry and other fields.
properties
IUPAC Name |
3-chloro-4,5-dimethylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPPSAQENNKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301328 | |
Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72093-06-2 | |
Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72093-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-chloro-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.